Cis-6-Nonenyl Acetate is an organic compound with the molecular formula . It is classified as an ester, formed from the reaction of cis-6-nonenol and acetic acid. This compound is notable for its pleasant, fruity aroma, making it widely used in the flavor and fragrance industry. It is also referred to as (Z)-6-nonen-1-yl acetate and has applications in various scientific fields, including analytical chemistry and entomology, due to its ability to attract certain insect species.
The primary method for synthesizing cis-6-Nonenyl Acetate is through esterification, which involves the reaction between cis-6-nonenol and acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of reactants into the ester product.
Chemical Reaction:
In industrial settings, continuous flow reactors can be utilized to scale up this process, enhancing control over reaction conditions and improving yields.
The esterification process typically operates under conditions of elevated temperature and may involve the removal of water to drive the equilibrium towards product formation. The use of catalysts can significantly reduce the reaction time and enhance yield.
Cis-6-Nonenyl Acetate can undergo several types of chemical reactions:
For oxidation reactions, potassium permanganate and ozone are common reagents. Reduction typically involves hydrogen gas in the presence of a palladium catalyst. Substitution reactions often utilize strong nucleophiles such as sodium methoxide .
Cis-6-Nonenyl Acetate interacts with olfactory receptors in humans and other organisms, contributing to its perception as a fruity flavor. The specific shape and functional groups of the molecule influence how it binds to these receptors, although detailed mechanisms at the receptor level remain an area for further research.
Cis-6-Nonenyl Acetate is expected to be a colorless to pale yellow liquid with a relatively low boiling point. Its solubility in organic solvents is notable, which facilitates its use in various formulations within the flavor and fragrance industry.
The compound exhibits typical ester characteristics, including reactivity towards nucleophiles and susceptibility to hydrolysis under acidic or basic conditions. Its stability varies based on environmental factors like temperature and pH.
Cis-6-Nonenyl Acetate has several scientific applications:
cis-6-Nonenyl acetate ((Z)-6-Nonen-1-yl acetate) is biosynthesized in plants through two primary enzymatic pathways: lipoxygenase (LOX) cascade and β-oxidative shortening. The LOX pathway initiates when linoleic (C18:2) or linolenic (C18:3) acids undergo oxidation by lipoxygenase enzymes, forming hydroperoxides. These are cleaved by hydroperoxide lyases (HPL), specifically 13-HPL, to yield C9 aldehydes like (Z)-6-nonenal. Subsequent reduction by alcohol dehydrogenases (ADH) and esterification by alcohol acyltransferases (AAT) produce cis-6-nonenyl acetate [5].
Alternatively, the peroxisomal β-oxidative pathway shortens cinnamic acid (C6-C3) derivatives. This involves activation to cinnamoyl-CoA by cinnamate-CoA ligase (CNL), hydration/dehydrogenation by cinnamoyl-CoA hydratase/dehydrogenase (CHD), and thiolytic cleavage by 3-ketoacyl-CoA thiolase (KAT) to yield benzoyl-CoA—a precursor for aromatic volatiles. Though primarily documented for benzenoids in Petunia and Populus, this pathway may contribute to aliphatic acetate biosynthesis in fruits like melon [4].
Table 1: Key Enzymes in cis-6-Nonenyl Acetate Biosynthesis
Enzyme | Function | Substrate | Product |
---|---|---|---|
Lipoxygenase (LOX) | Oxidation of fatty acids | Linoleic/linolenic acid | Hydroperoxides |
Hydroperoxide lyase (HPL) | Cleavage of hydroperoxides | 13-HPOD/HPOT | (Z)-6-Nonenal |
Alcohol dehydrogenase (ADH) | Reduction of aldehydes | (Z)-6-Nonenal | (Z)-6-Nonen-1-ol |
Alcohol acyltransferase (AAT) | Esterification of alcohols | (Z)-6-Nonen-1-ol + AcCoA | cis-6-Nonenyl acetate |
Cinnamate-CoA ligase (CNL) | Activation of cinnamic acid | Cinnamic acid | Cinnamoyl-CoA |
In Cucumis melo (muskmelon), cis-6-nonenyl acetate is a characteristic impact compound for honeydew and cantaloupe cultivars. Gas chromatography-olfactometry (GC-O) analyses identify it as a key odorant with low odor thresholds (0.1–5 ppb), imparting fresh, fatty, and melon-like notes [1] [5]. Acidic melon varieties (e.g., cultivars X, Y, Z) exhibit elevated levels of this ester—up to 58% of total volatile acetates—due to higher precursor availability from lipoxygenase activity. Citric acid accumulation in these varieties (nearly double standard melons) enhances volatility and perceived intensity by lowering pH [5].
Table 2: cis-6-Nonenyl Acetate in Melon Cultivars
Cultivar Type | Relative Concentration | Dominant Odor Descriptors | Key Precursors |
---|---|---|---|
Honeydew | High | Honeydew, pear, fatty | Linolenic acid, (Z)-6-Nonenal |
Acidic (e.g., X, Y, Z) | Very High | Citrus-melon, zesty, fatty | Citric acid, C9 aldehydes |
Galia (Standard) | Moderate | Green, mild melon | Linoleic acid |
Genetic factors regulate cis-6-nonenyl acetate synthesis through:
Environmental influences:
Table 3: Factors Modulating cis-6-Nonenyl Acetate Levels
Factor | Effect on Concentration | Mechanism |
---|---|---|
Genetic | ||
High AAT expression | ↑ 50–70% | Enhanced esterification of alcohols |
HPL isoform efficiency | ↑ 30–50% | Optimized C9 aldehyde yield |
Environmental | ||
Optimal ripeness | ↑ 100% (peak) | Maximized substrate availability |
Cold storage | ↓ 40–60% | Suppressed LOX pathway activity |
High-light exposure | ↑ 20–30% | Increased fatty acid biosynthesis |
While cis-6-nonenyl acetate occurs in apples, strawberries, and bananas, its highest concentrations and sensory impact are in Cucumis melo taxa [2] [3]:
The compound’s structural isomer, (E,Z)-2,6-nonadienyl acetate, exhibits distinct cucumber-violet notes and is sensorically negligible in melons [8].
Table 4: Occurrence and Sensory Role in Selected Fruits
Fruit Taxon | Concentration Range | Sensory Contribution | Co-dominant Volatiles |
---|---|---|---|
Honeydew melon | 1–5 ppm | Primary melon note | (Z,Z)-3,6-Nonadienyl acetate |
Cantaloupe melon | 0.2–1 ppm | Green/metallic nuance | Dimethyl disulfide, ethyl esters |
Strawberry | <0.1 ppm | Minor green background | Furaneol, methyl cinnamate |
Banana | Trace | Undetectable | Isoamyl acetate, eugenol |
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